molecular formula C14H18ClNO2 B13231982 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13231982
M. Wt: 267.75 g/mol
InChI Key: LMJAIBMMSNKMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid is a synthetically engineered compound of significant interest in advanced medicinal chemistry and drug discovery research. Its molecular structure incorporates a cyclopentane core substituted with both a carboxylic acid and a 2-chlorophenyl-bearing aminoethyl side chain, creating a multifunctional scaffold with potential for diverse molecular interactions. Compounds featuring the cyclopentane carboxylic acid motif have demonstrated substantial value in pharmaceutical development. Research into structurally similar molecules has revealed that the cyclopentane ring can serve as an effective core scaffold, with the carboxylic acid group acting as a key pharmacophore for target binding . For instance, such structures have been explored as potent and selective inhibitors of biological targets like the Na V 1.7 sodium channel, an important target for pain research . Furthermore, cyclopentane-1,2-dione systems, which are functionally related, have been systematically evaluated as potential bio-isosteres for the carboxylic acid group, a common strategy to improve the metabolic stability and membrane permeability of drug candidates while maintaining favorable hydrogen-bonding geometry . This suggests that the present compound could be a valuable building block for the design of novel therapeutic agents, receptor probes, or enzyme inhibitors. The specific placement of the 2-chlorophenyl and amino groups indicates potential for targeted interactions with various enzymatic or receptor binding sites within the central nervous and cardiovascular systems, although its precise mechanism of action requires further empirical characterization by the researcher . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

1-[2-amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18ClNO2/c15-12-6-2-1-5-10(12)11(9-16)14(13(17)18)7-3-4-8-14/h1-2,5-6,11H,3-4,7-9,16H2,(H,17,18)

InChI Key

LMJAIBMMSNKMGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid typically follows a multi-step approach involving:

  • Formation of the cyclopentane core with a carboxylic acid group.
  • Introduction of the 2-chlorophenyl-substituted ethylamine side chain.
  • Functional group manipulations to achieve the final target compound.

Stepwise Synthetic Route

Step Reaction Description Reagents and Conditions Notes
1 Formation of Intermediate 1-(2-chlorophenyl)ethylcyclopentane Reaction of 2-chlorobenzylamine with cyclopentanone in the presence of a reducing agent (e.g., NaBH4 or catalytic hydrogenation) Forms the ethylamine side chain attached to cyclopentane ring
2 Carboxylation of Intermediate Treatment of intermediate with carbon dioxide (CO2) under basic conditions (e.g., using a strong base like NaOH or KOH) Introduces carboxylic acid group at cyclopentane position 1
3 Purification Recrystallization or chromatographic methods Ensures high purity for research or industrial use

This synthetic route is supported by literature describing analogous compounds and is a common approach for constructing amino acid derivatives with aromatic substituents.

Industrial Scale Considerations

  • Continuous Flow Reactors: Employed to enhance reaction control, yield, and scalability.
  • Catalyst Optimization: Use of palladium on carbon (Pd/C) or Raney nickel for hydrogenation steps.
  • Purification: Combination of recrystallization and chromatography to achieve >98% purity.
  • Solvent Selection: Ethanol, methanol, or ethyl acetate commonly used to optimize solubility and reaction rates.

Detailed Reaction Conditions and Variations

Formation of the Cyclopentane-Ethylamine Intermediate

  • Starting Materials: 2-chlorobenzylamine and cyclopentanone.
  • Reaction Type: Reductive amination or nucleophilic addition followed by reduction.
  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation with Pd/C.
  • Solvents: Methanol, ethanol, or tetrahydrofuran (THF).
  • Temperature: Ambient to reflux conditions depending on reagents.

Carboxylation Step

  • Base: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
  • CO2 Source: Gaseous carbon dioxide bubbled through reaction mixture or dry ice.
  • Temperature: Typically 0–50 °C to favor carboxylation without side reactions.
  • Time: Several hours to overnight to ensure complete conversion.

Purification Techniques

  • Recrystallization: From solvents such as ethanol/water mixtures.
  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.
  • Yield: Reported yields vary but optimized protocols achieve 60–80% overall yield.

Comparative Analysis with Structural Analogues

Compound Name Key Substituent Molecular Weight (g/mol) Preparation Notes Biological Relevance
This compound 2-chlorophenyl 267.75 Multi-step reductive amination + carboxylation Neurotransmitter receptor modulation
1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid 2-fluorophenyl 251.30 Similar synthetic route with fluorine substituent Enhanced stability and bioavailability
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid 4-cyanophenyl ~267.75 Pd/C catalyzed reactions with nitrile substituent Potential for different receptor binding profiles

This comparison highlights how substituent variation on the phenyl ring influences both synthetic strategy and biological activity.

Research Findings on Preparation Optimization

  • Yield Improvement: Careful drying of intermediates and control of reaction atmosphere (inert gas) improve yields significantly (e.g., from 53% to 81% in related aminocyclopentanecarboxylic acid syntheses).
  • Stereochemical Control: Chirality at the cyclopentane ring affects physical properties and biological activity; enantiomeric purity is crucial for reproducibility.
  • Catalyst Selection: Raney nickel and Pd/C are preferred for hydrogenation steps due to high selectivity and mild conditions.
  • Reaction Monitoring: Use of NMR and HPLC to track reaction progress and purity during synthesis.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Effect on Outcome
Starting Materials 2-chlorobenzylamine, cyclopentanone Readily available, cost-effective
Reducing Agent NaBH4, LiAlH4, Pd/C Selectivity and yield depend on choice
Base for Carboxylation NaOH, KOtBu Ensures efficient CO2 incorporation
Solvent Methanol, ethanol, THF Influences solubility and reaction rate
Temperature 0–50 °C Controls reaction kinetics and side reactions
Purification Recrystallization, chromatography Achieves >98% purity
Yield 60–80% overall Dependent on optimization of each step

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, alkyl, or amino derivatives.

Scientific Research Applications

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their properties, and distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features CAS Number Melting Point (°C) Key References
1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid (Target) C₁₄H₁₇ClNO₂* ~267.75* 2-chlorophenyl, ethylamine, carboxylic acid N/A N/A Inferred
1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid C₁₄H₁₉NO₃ 249.31 4-hydroxyphenyl, ethylamine, carboxylic acid 2060033-40-9 N/A
1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid C₁₂H₁₁ClO₂ 222.67 4-chlorophenyl, carboxylic acid N/A (PubChem CID: 97447) N/A
1-Amino-1-cyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 Amino, carboxylic acid (position 1) 52-52-8 320–322 (dec.)
cis-2-Amino-1-cyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 Amino (cis position 2), carboxylic acid 37910-65-9 218–220
(1R,3S)-3-Aminocyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 Stereospecific amino (position 3), 98% ee 71830-08-5 172.1 (dec.)

*Inferred values based on structural analysis of analogs.

Key Comparisons

Substituent Effects
  • Aromatic Substituents: The target compound’s 2-chlorophenyl group contrasts with the 4-hydroxyphenyl group in its closest analog ().
  • Side Chain Complexity : The ethylamine side chain in the target compound introduces a flexible linker between the cyclopentane and aromatic ring, absent in simpler analogs like 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid (). This could modulate conformational flexibility and biological interactions .
Stereochemical Considerations
  • Stereoisomers such as (1R,3S)-3-aminocyclopentanecarboxylic acid () highlight the role of chirality in physical properties (e.g., melting point differences of >20°C between enantiomers) and biological activity. The target compound’s stereochemistry is unspecified, but similar analogs show that stereochemical purity (e.g., 98% ee) is critical for consistency in research applications .

Biological Activity

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound notable for its unique structure, which includes a cyclopentane ring, an amino group, and a 2-chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter receptors.

  • Molecular Formula : C14H18ClNO2
  • Molecular Weight : 267.75 g/mol
  • Structural Characteristics : The compound features a cyclopentane ring that contributes to its conformational flexibility, which is crucial for receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Neurotransmitter Modulation

The compound has been shown to interact with various neurotransmitter receptors, particularly those involved in excitatory neurotransmission. Its structural features allow it to bind effectively to these receptors, potentially influencing synaptic plasticity and neurotransmission.

2. Receptor Binding Studies

In vitro studies have demonstrated that this compound can act as an antagonist or modulator of specific receptors:

  • Glutamate Receptors : Compounds with similar structures have been reported to modulate glutamate receptors, which are crucial for cognitive functions and memory formation .
  • Dopamine Receptors : Initial studies suggest possible interactions with dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Maechler et al. (2011)Investigated the modulation of glutamate dehydrogenase by similar cyclic amino acids, highlighting their role in insulin secretion and metabolic regulation .
PMC Article (2022)Discussed the biological activities of cyclic amino acids, noting their potential in treating neurodegenerative diseases through receptor modulation .
Smolecule ResearchReported that compounds with similar structures exhibit varied binding affinities to neurotransmitter receptors, suggesting tailored pharmacological applications.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions. The unique combination of functional groups imparts distinct biological properties compared to simpler analogues.

Synthetic Routes

The synthesis generally involves:

  • Formation of the Cyclopentane Ring : Utilizing cyclopentanecarboxylic acid as a precursor.
  • Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution methods.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acidC14H18ClNO2Similar structure with different halogen substitution; potential differences in receptor binding affinity.
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acidC14H18FNO2Fluorine substitution may enhance stability and bioavailability compared to non-fluorinated analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.